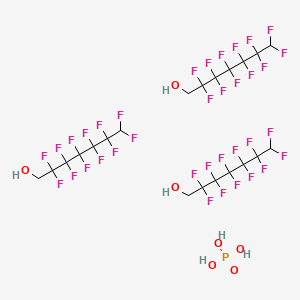
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol is a fluorinated alcohol compound known for its unique properties, including high thermal stability and low surface energy. Phosphoric acid, on the other hand, is a mineral acid commonly used in various industrial and laboratory applications. The combination of these two compounds can lead to interesting chemical behaviors and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol typically involves the fluorination of heptan-1-ol using fluorinating agents such as sulfur tetrafluoride or trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to other functional groups such as amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while substitution reactions can produce a variety of functionalized fluorinated compounds .
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol has several scientific research applications:
Chemistry: Used in the synthesis of fluorinated polymers and surfactants due to its unique properties.
Biology: Investigated for its potential use in drug delivery systems and as a probe in biological studies.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules, affecting their structure and function. This can lead to changes in biological activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol is unique due to its alcohol functional group, which allows it to participate in a wide range of chemical reactions. Its high fluorine content also imparts exceptional thermal stability and low surface energy, making it suitable for specialized applications in various fields .
Properties
CAS No. |
662-75-9 |
|---|---|
Molecular Formula |
C21H15F36O7P |
Molecular Weight |
1094.3 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C7H4F12O.H3O4P/c3*8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;1-5(2,3)4/h3*2,20H,1H2;(H3,1,2,3,4) |
InChI Key |
WCSDSHXUVWYDOT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


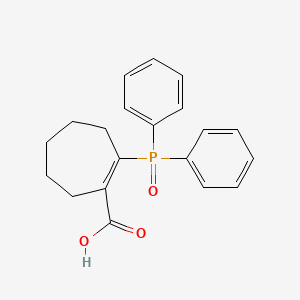
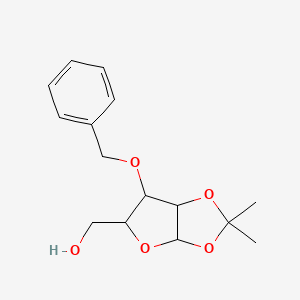
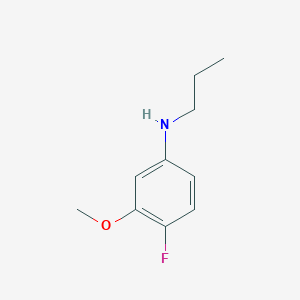

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)

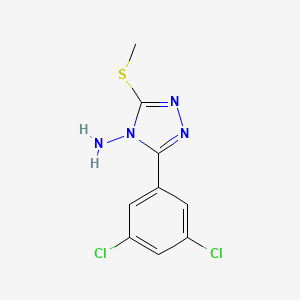
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)
![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)

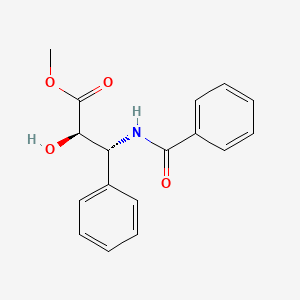
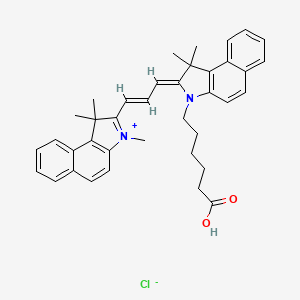
![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)

